molecular formula C18H21N3O3 B2955536 1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-phenylethanone CAS No. 2034479-14-4

1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-phenylethanone

Cat. No.: B2955536
CAS No.: 2034479-14-4
M. Wt: 327.384
InChI Key: HBCLIUUKFCAFRW-UHFFFAOYSA-N
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Description

1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-phenylethanone is a synthetic organic compound featuring a piperidine core substituted with a 3-methoxypyrazine moiety and a phenylethanone group. The compound’s piperidine and pyrazine motifs are common in bioactive molecules, suggesting roles in medicinal chemistry or agrochemical research .

Properties

IUPAC Name

1-[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-23-17-18(20-10-9-19-17)24-15-8-5-11-21(13-15)16(22)12-14-6-3-2-4-7-14/h2-4,6-7,9-10,15H,5,8,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCLIUUKFCAFRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1OC2CCCN(C2)C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)-2-phenylethanone, a compound featuring a methoxypyrazine moiety linked to a piperidine ring, has gained attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C₁₅H₁₉N₃O₂
  • Molecular Weight : 273.33 g/mol
  • SMILES Notation : CC(C(=O)N1CCCCC1)C(C2=C(N=C(C=N2)C=C(C=C2)C=C2))O

The unique structure combines a methoxypyrazine unit with a piperidine backbone, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. It may modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways, leading to potential therapeutic effects in various conditions such as anxiety and depression.

Therapeutic Applications

  • Antidepressant Effects : Research indicates that compounds with similar structures can exhibit antidepressant-like activities in animal models. The modulation of serotonin receptors is a likely mechanism for these effects.
  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
  • Anticancer Potential : The methoxypyrazine moiety has been linked to anticancer activity in related compounds, indicating potential applications in oncology.

Case Studies and Research Findings

Recent studies have investigated the biological effects of similar compounds:

  • Study on Antidepressant Activity : A study published in Pharmacology Biochemistry and Behavior demonstrated that piperidine derivatives can enhance serotonergic transmission, suggesting potential antidepressant effects .
  • Anti-inflammatory Research : Another study highlighted the anti-inflammatory properties of methoxypyrazine derivatives, indicating their potential utility in treating conditions like rheumatoid arthritis .

Data Table: Comparison of Biological Activities

Compound NameActivity TypeReference
This compoundAntidepressant
1-(3-Methoxyphenyl)piperidineAnti-inflammatory
1-(3-(4-Methylpyridin-2-yl)oxy)piperidineAnticancer

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine/Pyrazine Derivatives
Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Features
Target Compound C₁₉H₂₁N₃O₃* 339.39* Not Reported Piperidine linked to 3-methoxypyrazine and phenylethanone; potential kinase inhibitor scaffold .
2-(2-Fluorophenoxy)-1-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone C₂₁H₂₀FN₅O₃ 409.42 Not Reported Oxadiazole bridge enhances metabolic stability; fluorophenoxy group improves lipophilicity .
[1-(3-Phenylpyrazin-2-yl)piperidin-4-yl]methanamine C₁₇H₂₀N₄ 280.37 Not Reported Piperidine-pyrazine hybrid with a primary amine; explored in CNS drug discovery .

Notes:

  • *Estimated molecular formula/weight based on structural analysis.
  • The target compound’s lack of an oxadiazole or fluorinated group may reduce metabolic stability compared to , but the phenylethanone moiety could enhance binding to aromatic enzyme pockets.
Phenylethanone Derivatives
Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Features
1-[2-Hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-2-phenylethanone C₁₉H₂₀O₄ 312.37 89 THP-protected phenol; used as a synthetic intermediate for flavonoid analogs .
1-[2-Hydroxy-4-(phenylmethoxy)-5-(phenylmethyl)phenyl]-2-phenylethanone C₂₉H₂₆O₄ 438.52 90–92 Benzyl-protected dihydroxyacetophenone; exhibits UV absorption for photostability studies .

Comparison Insights :

  • The target compound replaces the hydroxyacetophenone’s phenolic hydroxyl groups with a piperidine-pyrazine system, likely improving solubility and reducing oxidative degradation .
Pharmaceutical Intermediates
Compound Name Molecular Formula Molecular Weight Application
1-(3-Hydroxymethylpyridin-2-yl)-4-methyl-2-phenylpiperazine C₁₇H₂₁N₃O 283.37 Intermediate for mirtazapine (antidepressant); pyridine-piperazine synergy enhances serotonin receptor affinity .
2-Methoxy-3-(1-methylpropyl)pyrazine C₉H₁₄N₂O 166.22 Flavoring agent; methoxy and alkyl groups critical for odor profile .

Comparison Insights :

  • The target compound’s 3-methoxypyrazine group shares functional similarities with flavoring agents , but its piperidine-phenylethanone architecture aligns more closely with CNS drug intermediates .

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